

Application of Delamanid-D4 in Microbial Sensitivity Tests: Application Notes and Protocols

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Compound of Interest

Compound Name: Delamanid-D4

Cat. No.: B8102985

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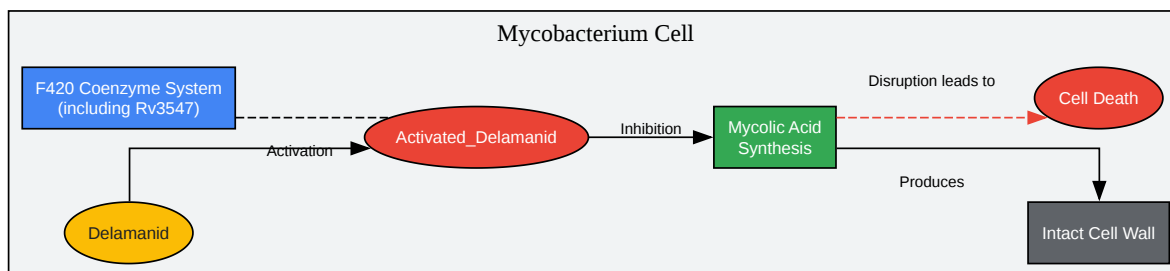
Introduction

Delamanid, a member of the nitro-dihydro-imidazooxazole class of compounds, is a potent anti-mycobacterial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).^{[1][2][3][4][5][6][7]} It functions as a prodrug, requiring bioactivation within the mycobacterial cell to exert its bactericidal effects.^{[3][4][5][8]} **Delamanid-D4** is a deuterated form of Delamanid, often utilized as an internal standard in pharmacokinetic and metabolic studies. For the purposes of in vitro microbial sensitivity testing, its biological activity is considered equivalent to that of the non-deuterated compound. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of **Delamanid-D4** against *Mycobacterium tuberculosis* and other susceptible microbes.

Mechanism of Action

Delamanid's bactericidal activity is initiated through its activation by the deazaflavin-dependent nitroreductase (Rv3547), a component of the F420 coenzyme system unique to mycobacteria.^{[3][4][8]} This activation process generates reactive nitrogen species, including nitric oxide.^{[3][4][9]} These reactive intermediates subsequently inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall.^{[8][9]} The

disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[9]



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Caption: Mechanism of action of Delamanid within the mycobacterial cell.

Quantitative Data: In Vitro Activity of Delamanid

The following tables summarize the minimum inhibitory concentration (MIC) values of Delamanid against clinical isolates of Mycobacterium tuberculosis. These values demonstrate the potent in vitro activity of the drug against both drug-susceptible and drug-resistant strains.

Table 1: Delamanid MIC Distribution against M. tuberculosis Clinical Isolates

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
460	0.001 - 0.05	0.004	0.012	[1][10]
1452	0.008 - 0.5	0.015	0.03	[11]
Not Specified	0.006 - 0.024	Not Reported	Not Reported	[2][12]

Table 2: Delamanid MIC Distribution based on Drug Resistance Profile of M. tuberculosis

Resistance Profile	Number of Isolates	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Non-MDR-TB	Not Specified	0.015	0.03	[11]
MDR-TB	Not Specified	0.015	0.03	[11]
Pre-XDR-TB	Not Specified	0.015	0.03	[11]
XDR-TB	Not Specified	0.015	0.06	[11]

MDR-TB: Multidrug-Resistant Tuberculosis; Pre-XDR-TB: Pre-Extensively Drug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis.

Experimental Protocols

The following are detailed protocols for determining the susceptibility of *M. tuberculosis* to **Delamanid-D4** using the agar proportion method and a broth microdilution method.

Protocol 1: Agar Proportion Method for Delamanid-D4 Susceptibility Testing

This method is considered a reference standard for *M. tuberculosis* drug susceptibility testing. It involves determining the proportion of bacterial growth on drug-containing media compared to drug-free control media.

Materials:

- **Delamanid-D4** stock solution (e.g., 1 mg/mL in DMSO)
- Middlebrook 7H10 or 7H11 agar base[\[13\]](#)[\[14\]](#)
- OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment[\[14\]](#)
- Sterile distilled water
- *M. tuberculosis* isolate (pure culture)
- Sterile glass beads

- McFarland 1.0 turbidity standard
- Sterile petri dishes (100 mm)
- Sterile tubes for dilution
- Incubator (37°C with 5-10% CO₂)

Procedure:

- Media Preparation:
 - Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.[14]
 - After autoclaving and cooling to 50-55°C, add OADC enrichment.
 - For drug-containing plates, add the appropriate volume of **Delamanid-D4** stock solution to achieve the desired final concentrations (e.g., a range from 0.001 to 0.2 µg/mL).[1][10]
Ensure the volume of DMSO added is minimal to avoid toxicity.
 - Prepare a drug-free control plate for each isolate.
 - Dispense 20-25 mL of agar into each petri dish and allow to solidify.
- Inoculum Preparation:
 - Scrape several colonies of a pure M. tuberculosis culture and transfer to a sterile tube containing 3-4 mL of sterile saline or Middlebrook 7H9 broth with a few glass beads.
 - Vortex for 1-2 minutes to create a homogeneous suspension.
 - Allow the large particles to settle for 30 minutes.
 - Adjust the turbidity of the supernatant to match a McFarland 1.0 standard. This corresponds to approximately 1×10^7 to 1×10^8 CFU/mL.
 - Prepare two dilutions of the adjusted inoculum: a 10^{-2} and a 10^{-4} dilution in sterile saline or broth.

- Inoculation:
 - Divide the drug-free control plates and each drug-containing plate into quadrants.
 - Inoculate one quadrant of each plate with 100 μL of the 10^{-2} dilution and another quadrant with 100 μL of the 10^{-4} dilution.
 - The 10^{-2} dilution is plated on the drug-containing media, while both the 10^{-2} and 10^{-4} dilutions are plated on the drug-free control.
- Incubation:
 - Allow the inoculum to dry completely before inverting the plates.
 - Place the plates in a CO_2 -permeable bag or a CO_2 incubator at 37°C .
 - Incubate for 3-4 weeks, or until sufficient growth is observed on the drug-free control plates.
- Interpretation of Results:
 - Count the number of colonies on the drug-free control plates from the 10^{-4} dilution. This count should be between 50 and 200 colonies for a valid test.
 - Count the colonies on the drug-containing plates.
 - The critical proportion for resistance is typically defined as 1%. If the percentage of colonies on the drug-containing medium is greater than 1% of the colonies on the drug-free control, the isolate is considered resistant at that concentration. The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population. A proposed critical concentration for Delamanid is 0.2 $\mu\text{g/mL}$.^{[1][10]}

Protocol 2: Broth Microdilution Method (Resazurin Microtiter Assay - REMA)

This colorimetric assay provides a faster turnaround time for results compared to the agar proportion method.

Materials:

- **Delamanid-D4** stock solution
- Middlebrook 7H9 broth base
- OADC enrichment
- Sterile 96-well microtiter plates (clear, flat-bottom)
- Resazurin sodium salt solution (e.g., 0.01% w/v in sterile water)
- M. tuberculosis isolate (pure culture)
- McFarland 0.5 turbidity standard

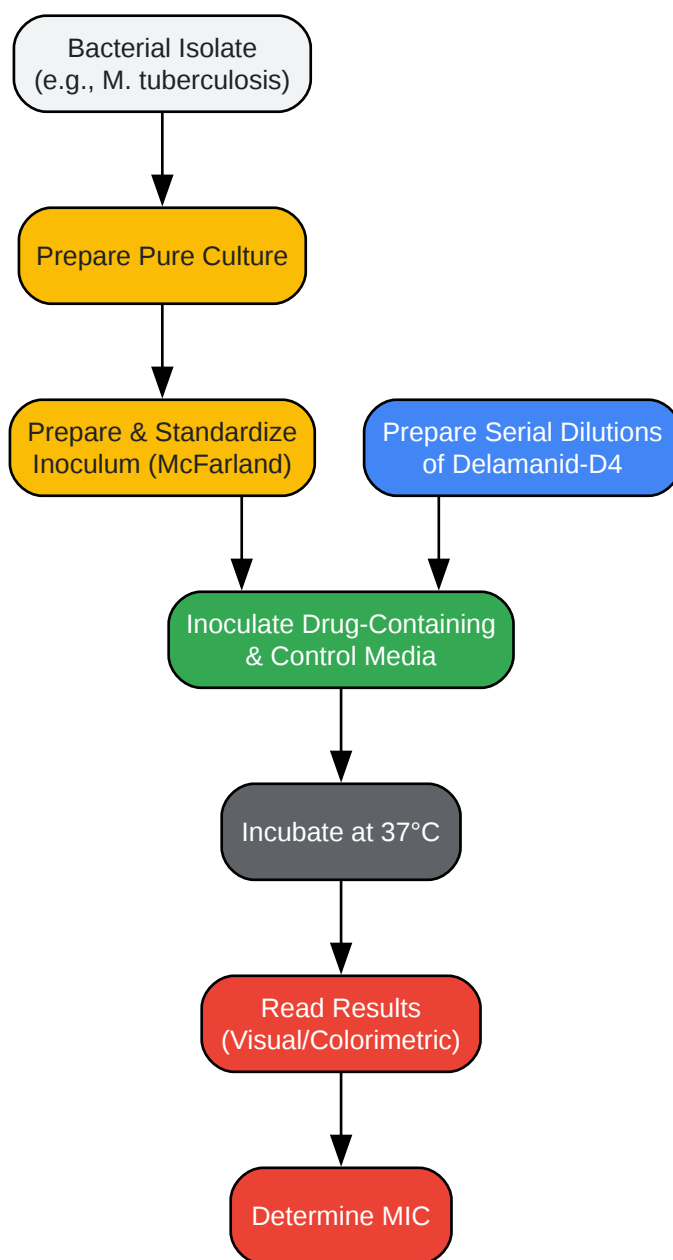
Procedure:

- Plate Preparation:
 - Prepare a serial two-fold dilution of **Delamanid-D4** in Middlebrook 7H9 broth supplemented with OADC directly in the 96-well plate. The final volume in each well should be 100 μ L. Include a drug-free growth control well and a sterility control well (broth only).
- Inoculum Preparation:
 - Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland 0.5 standard.
 - Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
- Inoculation:
 - Add 100 μ L of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 μ L.
 - Seal the plate with an adhesive plate sealer to prevent evaporation and contamination.

- Incubation:
 - Incubate the plate at 37°C for 7-10 days.
- Development and Reading:
 - After incubation, add 30 µL of the resazurin solution to each well.
 - Re-incubate the plate for 24-48 hours.
 - A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
 - The MIC is defined as the lowest concentration of **Delamanid-D4** that prevents the color change from blue to pink.^[15] A tentative breakpoint of 0.125 mg/L has been proposed for the REMA method.^[15]

Experimental Workflow

The general workflow for antimicrobial susceptibility testing using **Delamanid-D4** is outlined below.



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